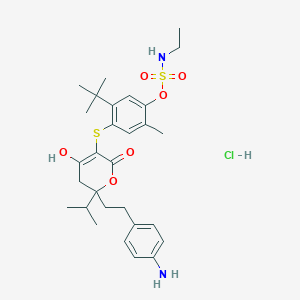
4-((6-(4-Aminophenethyl)-4-hydroxy-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-5-(tert-butyl)-2-methylphenylethylsulfamatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((6-(4-Aminophenethyl)-4-hydroxy-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-5-(tert-butyl)-2-methylphenylethylsulfamatehydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-(4-Aminophenethyl)-4-hydroxy-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-5-(tert-butyl)-2-methylphenylethylsulfamatehydrochloride involves multiple steps, each requiring specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring the reactions are efficient and cost-effective. This may include optimizing reaction conditions, using catalysts to increase yield, and implementing purification techniques to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, this compound may be used to study enzyme interactions and cellular processes. Its multiple functional groups make it a versatile tool for probing biological systems .
Medicine
Its structure suggests it could be modified to produce drugs with specific therapeutic effects .
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mécanisme D'action
The mechanism of action of 4-((6-(4-Aminophenethyl)-4-hydroxy-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-5-(tert-butyl)-2-methylphenylethylsulfamatehydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate
- 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 4-((6-(4-Aminophenethyl)-4-hydroxy-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-5-(tert-butyl)-2-methylphenylethylsulfamatehydrochloride stands out due to its unique combination of functional groups.
Propriétés
Formule moléculaire |
C29H41ClN2O6S2 |
|---|---|
Poids moléculaire |
613.2 g/mol |
Nom IUPAC |
[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-6-oxo-2-propan-2-yl-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methylphenyl] N-ethylsulfamate;hydrochloride |
InChI |
InChI=1S/C29H40N2O6S2.ClH/c1-8-31-39(34,35)37-24-16-22(28(5,6)7)25(15-19(24)4)38-26-23(32)17-29(18(2)3,36-27(26)33)14-13-20-9-11-21(30)12-10-20;/h9-12,15-16,18,31-32H,8,13-14,17,30H2,1-7H3;1H |
Clé InChI |
XPHANNWTLLGFTK-UHFFFAOYSA-N |
SMILES canonique |
CCNS(=O)(=O)OC1=CC(=C(C=C1C)SC2=C(CC(OC2=O)(CCC3=CC=C(C=C3)N)C(C)C)O)C(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide](/img/structure/B13030754.png)
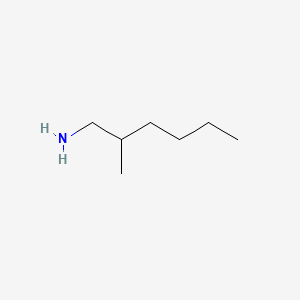
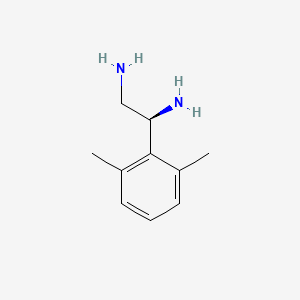
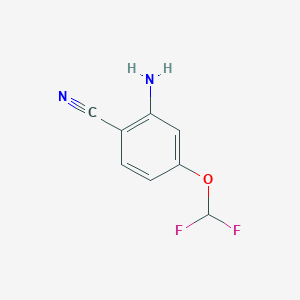


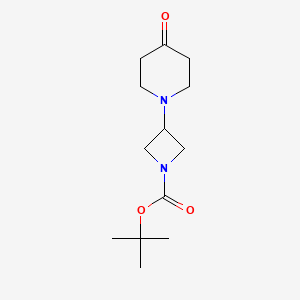
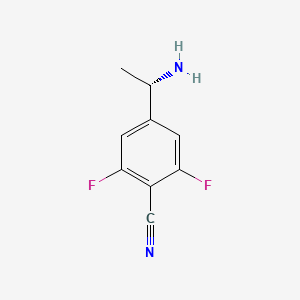
![3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030798.png)

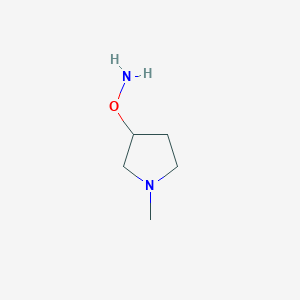
![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13030807.png)
